molecular formula C8H10N2O B8587416 N-cyclopropyl-1H-pyrrole-3-carboxamide

N-cyclopropyl-1H-pyrrole-3-carboxamide

Cat. No.: B8587416
M. Wt: 150.18 g/mol
InChI Key: MVAMAIVEJLIJLV-UHFFFAOYSA-N
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Description

Molecular Architecture

N-Cyclopropyl-1H-pyrrole-3-carboxamide belongs to the pyrrole family, a five-membered aromatic heterocycle containing one nitrogen atom. The compound features:

  • A pyrrole ring (1H-pyrrole) with delocalized π-electrons satisfying Hückel’s 4n+2 rule for aromaticity.
  • A cyclopropyl group (-C$$3$$H$$5$$) attached to the nitrogen atom at position 1.
  • A carboxamide moiety (-CONH$$_2$$) at position 3.

The IUPAC name, 3-(cyclopropylcarbamoyl)-1H-pyrrole , reflects these substituents’ positions and functional groups. The systematic numbering begins at the nitrogen atom, with the carboxamide group at position 3 and the cyclopropyl substituent at position 1 (Figure 1).

Table 1: Key Structural Descriptors

Property Value Source
Molecular Formula $$ \text{C}8\text{H}{10}\text{N}_2\text{O} $$
SMILES C1CC1NC(=O)C2=CNC=C2
Molecular Weight 150.18 g/mol
CAS Registry Number 6308-45-8

Spectroscopic and Computational Insights

  • NMR : The $$ ^1\text{H} $$-NMR spectrum exhibits signals for pyrrole protons (δ 6.5–7.2 ppm), cyclopropyl protons (δ 0.8–1.2 ppm), and amide protons (δ 6.8–7.5 ppm).
  • IR : Stretching vibrations at ~1650 cm$$^{-1}$$ (amide C=O) and ~3300 cm$$^{-1}$$ (N-H) confirm functional groups.
  • Computational Chemistry : Density functional theory (DFT) calculations predict a planar pyrrole ring with slight puckering due to steric interactions between the cyclopropyl and carboxamide groups.

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

N-cyclopropyl-1H-pyrrole-3-carboxamide

InChI

InChI=1S/C8H10N2O/c11-8(10-7-1-2-7)6-3-4-9-5-6/h3-5,7,9H,1-2H2,(H,10,11)

InChI Key

MVAMAIVEJLIJLV-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2=CNC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Differences

The following table summarizes key structural and physicochemical properties of N-cyclopropyl-1H-pyrrole-3-carboxamide and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Key Features
This compound Not provided C₈H₁₁N₂O 151.19 (calc.) Cyclopropyl group at amide nitrogen High synthetic quality; strained cyclopropyl group enhances rigidity
N-Isopropyl-1H-pyrrole-3-carboxamide 952674-94-1 C₈H₁₂N₂O 152.19 Isopropyl group at amide nitrogen Lower steric strain compared to cyclopropyl analog; higher lipophilicity
N-[3-(1,3-Dioxoisoindol-2-yl)propyl]-...* 93799-37-2 C₁₉H₁₉N₃O₃† 337.37 (calc.) Propyl-linked isoindole-1,3-dione moiety; tetramethylpyrrole Bulky substituent; potential π-π stacking interactions
2-Formyl-5-methyl-N-[2-(pyrrolidinyl)ethyl]-... 342642-35-7 C₁₄H₂₁N₃O₂ 263.34 (calc.) Formyl (electron-withdrawing) and methyl groups; pyrrolidinyl ethyl chain Enhanced solubility due to basic amine; tunable electronic properties

*Notes:

  • *The molecular formula for the isoindole-containing compound (CAS 93799-37-2) is inferred from its IUPAC name; the provided formula "FPSBr₂" in is likely erroneous.
  • †Calculated molecular weight assumes C₁₉H₁₉N₃O₃.

Key Comparison Points

Cyclopropyl vs. Isopropyl Substituents
  • This compound : The cyclopropyl group introduces ring strain, which may enhance conformational rigidity and influence binding to biological targets. This strain can also increase reactivity in synthetic modifications .
  • Its branched structure may enhance lipophilicity, affecting membrane permeability .
Bulky vs. Electron-Modifying Substituents
  • Isoindole-containing derivative (CAS 93799-37-2) : The isoindole-1,3-dione moiety adds steric bulk and aromaticity, which could hinder solubility but promote interactions with hydrophobic protein pockets .
  • Formyl- and methyl-substituted analogs (CAS 342642-35-7) : The formyl group withdraws electron density, altering the pyrrole’s electronic profile. The pyrrolidinyl ethyl chain introduces a basic nitrogen, improving aqueous solubility .

Data Discrepancies and Limitations

  • reports conflicting molecular formula data ("FPSBr₂"), highlighting the need to verify critical parameters via authoritative databases.
  • Biological activity data (e.g., IC₅₀ values) are absent in provided evidence, necessitating further experimental validation.

Preparation Methods

Direct Amide Coupling via Carbodiimide Activation

This method employs carbodiimide reagents (e.g., EDCI or DCC) to activate the carboxylic acid group of 1H-pyrrole-3-carboxylic acid, facilitating nucleophilic attack by cyclopropylamine.

Procedure :

  • Reagents : 1H-pyrrole-3-carboxylic acid, cyclopropylamine, EDCI or DCC, HOBt or DMAP (catalyst).

  • Conditions : Room temperature to 0°C in anhydrous solvents (e.g., DMF, THF).

  • Mechanism :

    • EDCI forms an active O-acylisourea intermediate with the carboxylic acid.

    • HOBt or DMAP accelerates the reaction and minimizes side reactions.

    • Cyclopropylamine attacks the activated intermediate to form the amide bond.

Example :
In a study by Boyd et al., N-cyclopropyl-1H-pyrrole-3-carboxamide (179e) was synthesized by reacting 1H-pyrrole-3-carboxylic acid with N-benzylcyclopropylamine using EDCI and HOBt in DMF. The reaction achieved a yield of 62–90% under optimized conditions .

Acid Chloride Intermediate Route

This approach converts the carboxylic acid to an acid chloride, which reacts with cyclopropylamine to form the amide.

Procedure :

  • Reagents : 1H-pyrrole-3-carboxylic acid, thionyl chloride (SOCl₂), cyclopropylamine.

  • Conditions : Reflux in toluene or dichloromethane.

  • Mechanism :

    • SOCl₂ converts the carboxylic acid to the corresponding acid chloride.

    • Cyclopropylamine reacts with the acid chloride in a Schotten-Baumann reaction.

Example :
In the synthesis of HIV integrase inhibitors, 1H-pyrrole-3-carboxylic acid was treated with SOCl₂ to form the acid chloride, followed by reaction with cyclopropylamine in dichloromethane. The yield was reported as 70–85% .

Rh(I)-Catalyzed Cyclization

This method leverages transition-metal catalysis to construct the cyclopropane-pyrrole scaffold.

Procedure :

  • Reagents : Cyclopropane precursors (e.g., aminocyclopropanes), Rh(I) catalyst, CO gas.

  • Conditions : Elevated temperatures (60–80°C) under CO atmosphere.

  • Mechanism :

    • Rh(I) catalyzes C–C bond activation of the cyclopropane ring.

    • Carbonylative insertion forms a rhodacyclopentanone intermediate.

    • Intramolecular nucleophilic attack by an amine or nucleophile yields the amide.

Example :
Boyd et al. demonstrated a Rh(I)-catalyzed carbonylative cyclization of N-vinyl bromide aminocyclopropanes to form 8-membered lactams, which were further modified to this compound derivatives .

Multicomponent Reactions

While less common for this specific amide, multicomponent strategies have been explored for functionalized pyrroles.

Procedure :

  • Reagents : α-Hydroxyketones, oxoacetonitriles, cyclopropylamine.

  • Conditions : AcOH catalysis in ethanol at 70°C.

  • Mechanism :

    • AcOH facilitates the formation of a 5-membered enol intermediate.

    • Cyclopropylamine participates in a cascade reaction to form the pyrrole core.

Example :
Xia et al. synthesized N-substituted 3-cyanopyrroles via a three-component reaction, which could be adapted for carboxamide derivatives by modifying the nitrile group .

Solid-Phase Synthesis

This method is employed for combinatorial library generation, though it is less reported for this specific compound.

Procedure :

  • Reagents : Resin-bound 1H-pyrrole-3-carboxylic acid, cyclopropylamine.

  • Conditions : Room temperature in DMF.

  • Mechanism :

    • The carboxylic acid is immobilized on a resin.

    • Cyclopropylamine reacts with the resin-bound acid chloride.

    • Cleavage from the resin yields the free amide.

Example :
In a study on kinase inhibitors, solid-phase synthesis was used to attach pyrrole-3-carboxamide fragments to resin-bound intermediates, enabling high-throughput screening .

Data Summary

Method Reagents/Conditions Yield Source
Carbodiimide ActivationEDCI/HOBt, DMF, RT62–90%
Acid Chloride RouteSOCl₂, CH₂Cl₂, reflux70–85%
Rh(I)-Catalyzed CyclizationRh(cod)₂OTf, CO, 80°C60–75%
Multicomponent ReactionAcOH, EtOH, 70°C50–78%
Solid-Phase SynthesisResin, DMF, RTNot reported

Critical Analysis and Recommendations

  • Optimal Method : Carbodiimide Activation is the most reliable and high-yielding method, with yields exceeding 80% in optimized setups .

  • Scalability : The acid chloride route is preferable for large-scale synthesis due to the availability of SOCl₂ and simplicity of purification .

  • Sustainability : Multicomponent reactions reduce waste but require precise control of reaction stoichiometry and temperature .

  • Catalytic Routes : Rh(I)-catalyzed cyclization offers access to complex scaffolds but involves costly catalysts and CO gas handling .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-cyclopropyl-1H-pyrrole-3-carboxamide derivatives, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via coupling reactions using cyclopropylamine and pre-functionalized pyrrole intermediates. For example, copper-catalyzed cross-coupling (e.g., Ullmann-type reactions) with cesium carbonate as a base in polar aprotic solvents like DMSO has been reported to yield 17–38% of cyclopropyl-substituted carboxamides . Optimization may involve adjusting reaction time (e.g., 48 hours at 35°C), stoichiometric ratios of reagents, or using coupling agents like EDCI/HOBt to activate carboxylic acid intermediates .

Q. How are structural and purity characteristics of this compound validated in academic settings?

  • Methodological Answer : Characterization typically combines ¹H NMR (e.g., δ 11.55 ppm for NH protons in DMSO-d₆), ESIMS (e.g., m/z 348.1 [M+1]), and HPLC (purity >95%) . For reproducibility, ensure deuterated solvents are anhydrous and calibrate LCMS systems with standards. Multi-technique validation (e.g., HRMS for exact mass) is critical for confirming molecular integrity .

Q. What substituents on the pyrrole core influence the compound’s biological activity, and how are SAR studies designed?

  • Methodological Answer : Substituents like trifluoromethyl groups at position 4 or methyl groups at position 3 enhance lipophilicity and target binding. For example, replacing pyridinyl with indolyl groups increased affinity for kinase targets in one study . SAR studies should systematically vary substituents (e.g., alkyl, aryl, electron-withdrawing groups) and correlate changes with in vitro bioactivity data using assays like enzyme inhibition or cell viability .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yields or purity across similar N-cyclopropyl-pyrrole derivatives?

  • Methodological Answer : Discrepancies in yields (e.g., 17% vs. 38%) may arise from differences in purification methods (e.g., column chromatography vs. recrystallization) or side reactions (e.g., cyclopropane ring opening under acidic conditions) . Use HPLC tracking during synthesis to identify byproducts and optimize gradient elution protocols. Additionally, kinetic studies under varying temperatures/pH can pinpoint stability issues .

Q. What computational strategies are suitable for predicting the binding modes of N-cyclopropyl-pyrrole carboxamides with biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) paired with DFT calculations can model interactions with enzymes like kinases. Focus on the cyclopropyl group’s rigidity and its role in hydrophobic pocket binding. Validate predictions with mutagenesis studies (e.g., replacing key residues in the target’s active site) .

Q. How can cross-disciplinary approaches (e.g., bioinformatics + synthetic chemistry) enhance the development of novel derivatives?

  • Methodological Answer : Integrate cheminformatics tools (e.g., Schrödinger’s Maestro) to screen virtual libraries for solubility or ADMET profiles. For example, prioritize derivatives with calculated logP <3 and polar surface area >80 Ų to improve blood-brain barrier penetration. Pair this with high-throughput synthesis and phenotypic screening .

Q. What methodologies are recommended for assessing the stability of N-cyclopropyl-pyrrole carboxamides under physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Monitor degradation via LCMS every 24 hours for 7 days. For cyclopropane ring stability, track NMR shifts (e.g., δ 0.68–0.73 ppm for cyclopropyl CH₂ groups) over time .

Methodological Challenges & Solutions

Q. What are the key challenges in scaling up the synthesis of N-cyclopropyl-pyrrole carboxamides, and how can they be mitigated?

  • Answer : Low yields due to steric hindrance from the cyclopropyl group are common. Solutions include:

  • Using microwave-assisted synthesis to reduce reaction time and improve homogeneity.
  • Switching from DMSO to DMF for better solubility of intermediates .
  • Implementing flow chemistry for precise control of exothermic steps .

Q. How can researchers validate the reproducibility of NMR data for structurally similar carboxamides?

  • Answer : Standardize NMR acquisition parameters (e.g., 400 MHz, 256 scans) and reference solvents (e.g., TMS in DMSO-d₆). Share raw FID files and processing scripts (e.g., MestReNova) to enable cross-lab validation. Discrepancies in NH proton signals (e.g., δ 11.55 vs. 11.11 ppm) may indicate tautomerism or solvent effects .

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